6-(Bromomethyl)quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131610-21-4 |
|---|---|
Molecular Formula |
C9H7BrN2 |
Molecular Weight |
223.07 g/mol |
IUPAC Name |
6-(bromomethyl)quinazoline |
InChI |
InChI=1S/C9H7BrN2/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2 |
InChI Key |
QTIZTQIKKKOUNU-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=NC=C2C=C1CBr |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1CBr |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromomethyl Quinazoline and Analogues
Direct Bromination Strategies for Quinazoline (B50416) Cores
Direct bromination involves the introduction of a bromine atom onto the methyl group of a 6-methylquinazoline precursor. This approach is favored for its atom economy and straightforwardness when the starting material is readily available.
Free radical bromination is a highly effective method for functionalizing the benzylic position of 6-methylquinazoline. The methyl group at the 6-position is analogous to a benzylic position, making its hydrogens susceptible to abstraction by radicals. youtube.comlibretexts.org N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine (Br₂) in the reaction medium, which favors radical substitution over electrophilic addition to any potential double bonds in the molecule. libretexts.orgmasterorganicchemistry.com
The reaction is typically initiated by light (hν) or a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN). lookchem.com The process, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.com An initiator generates a bromine radical, which then abstracts a hydrogen atom from the 6-methyl group to form a stabilized benzylic radical. This radical then reacts with a molecule of Br₂, generated from the reaction of NBS with trace amounts of HBr, to yield the 6-(bromomethyl)quinazoline product and another bromine radical, which continues the chain reaction. libretexts.org
A common application of this method is the synthesis of 6-(Bromomethyl)-2-methyl-4(3H)-quinazolinone, which is prepared by heating 3,4-dihydro-2,6-dimethyl-4-oxoquinazoline with N-Bromosuccinimide and dibenzoyl peroxide in a solvent like chloroform. lookchem.com
Table 1: Example of Free Radical Bromination
| Starting Material | Reagent/Initiator | Solvent | Product | Yield |
|---|---|---|---|---|
| 3,4-dihydro-2,6-dimethyl-4-oxoquinazoline | N-Bromosuccinimide / Dibenzoyl peroxide | Chloroform | 6-(Bromomethyl)-2-methyl-4(3H)-quinazolinone | 77.0% lookchem.com |
Achieving regioselectivity in the bromination of quinazoline cores is crucial, especially when multiple reactive sites are present. While free-radical bromination is highly selective for the benzylic position, other techniques can be employed to functionalize the quinazoline ring itself. For the specific synthesis of this compound, the focus remains on the methyl group. However, in the broader context of quinazoline analogues, regioselective C-H functionalization is a key area of research. mdpi.com
Methods for regioselective functionalization often rely on directing groups or the inherent electronic properties of the quinazoline system. For instance, in other heterocyclic systems, specific catalysts and reagents have been developed to control the position of halogenation. latrobe.edu.aunih.gov Peptide-catalyzed atroposelective bromination has been used to achieve high levels of enantioinduction in the synthesis of certain 3-arylquinazolin-4(3H)-ones, demonstrating a high degree of regiocontrol. nih.gov While not directly forming a bromomethyl group, these advanced techniques highlight the potential for precise control over bromination on complex quinazoline scaffolds. For the synthesis of this compound, the inherent reactivity of the benzylic position under free-radical conditions provides excellent regioselectivity without the need for more complex strategies. youtube.com
De Novo Synthesis of Bromomethyl Quinazolines from Precursors
De novo synthesis involves constructing the quinazoline ring from simpler, acyclic or monocyclic precursors. This strategy is particularly useful when the required starting materials for direct bromination are unavailable or when it allows for greater control over the final substitution pattern.
A classical and versatile method for quinazoline synthesis is the cyclocondensation of substituted ortho-anilines. To synthesize a this compound, one would start with an aniline (B41778) precursor that already contains the bromomethyl group at the desired position. For example, a 2-amino-5-(bromomethyl)benzonitrile or a 2-amino-5-(bromomethyl)benzoic acid derivative could serve as a key starting material.
These precursors can undergo condensation with various reagents to form the quinazoline ring. For instance, 2-aminobenzonitriles can react with aldehydes and a nitrogen source, or with other C1 sources, to close the pyrimidine (B1678525) ring. organic-chemistry.org Similarly, anthranilic acid (2-aminobenzoic acid) derivatives can be condensed with formamide or other reagents to build the quinazolinone core. researchgate.net The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one from 5-bromoanthranilic acid illustrates the principle of using a pre-halogenated aniline derivative to construct the quinazoline skeleton. nih.gov A similar strategy using a starting material with a bromomethyl group instead of a bromo substituent would directly yield the target compound.
Table 2: General Cyclocondensation Strategies
| Precursor Type | C1/N1 Source | General Product |
|---|---|---|
| Substituted 2-aminobenzonitrile | Aldehydes, Orthoesters, Nitriles | Substituted Quinazoline |
| Substituted Anthranilic Acid | Formamide, Amides, Isothiocyanates | Substituted Quinazolin-4-one |
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules like quinazolines in a single step from three or more starting materials. mdpi.comopenmedicinalchemistryjournal.com This approach is highly efficient and allows for rapid generation of diverse analogues. openmedicinalchemistryjournal.com
To synthesize this compound via an MCR, one of the components must contain the bromomethyl group. For example, a three-component reaction could involve a 2-amino-5-(bromomethyl)benzophenone, an aldehyde, and a nitrogen source like ammonium acetate (B1210297). nih.gov The reaction proceeds through a series of condensations and a final cyclization/oxidation sequence to furnish the quinazoline ring. The flexibility of MCRs allows for the incorporation of various substituents by simply changing the starting components. mdpi.comopenmedicinalchemistryjournal.com This strategy is particularly advantageous for creating libraries of compounds for drug discovery.
Solid-phase synthesis offers a streamlined approach for the preparation of quinazoline derivatives, particularly for combinatorial chemistry and the generation of compound libraries. benthamdirect.comnih.govresearchgate.net In this technique, the starting material is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are then simply washed away, simplifying the purification process. benthamscience.com
For the synthesis of this compound analogues, a resin-bound aniline could be utilized. For example, an anthranilic acid derivative attached to a solid support could be elaborated through a series of reactions to build the quinazoline-2,4-dione core. benthamdirect.combenthamscience.com If the initial resin-bound precursor contained a methyl group at the para position (relative to the amino group), it could be subjected to free-radical bromination with NBS on the solid support before cleavage to release the final this compound product. Alternatively, a precursor already containing the bromomethyl functionality could be attached to the resin, followed by the quinazoline ring-forming reactions. This method is highly adaptable and efficient for producing a large number of related compounds. nih.gov
Advanced Catalytic Approaches in Bromomethyl Quinazoline Synthesis
Catalytic methods have become indispensable tools in the synthesis of complex heterocyclic compounds like quinazolines, offering pathways with high atom economy, selectivity, and efficiency under milder conditions compared to classical methods. doaj.orgnih.gov The development of novel catalytic systems, particularly those involving transition metals, has revolutionized the construction of the quinazoline core. frontiersin.org
Transition-metal-catalyzed reactions are powerful for forming the quinazoline ring system through various strategies, including coupling and annulation. doaj.org These methods often utilize readily available starting materials and demonstrate broad functional group tolerance, which is crucial for synthesizing complex analogues.
Copper (Cu)-Catalyzed Synthesis : Copper catalysts are widely used for their low cost and versatile reactivity. One approach involves the one-pot reaction of 2-aminobenzylamines with aldehydes using a CuCl/DABCO/4-HO-TEMPO catalytic system and oxygen as the oxidant, affording substituted quinazolines in moderate to excellent yields (40–98%). mdpi.com Another method is the copper-catalyzed dual oxidative benzylic C-H amination of methylarenes, which react with 2-aminoarylketones and ammonium acetate to yield quinazolines in good to excellent yields (52–92%). mdpi.com A recently developed copper-catalyzed synthesis utilizes a cascade cyclization/hydrodehalogenation process with acetamide as the nitrogen source. researchgate.net
Manganese (Mn)-Catalyzed Synthesis : Manganese is an earth-abundant and environmentally benign metal. A manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohol with primary amides provides 2-substituted quinazolines in good yields (58–81%). mdpi.comnih.gov This reaction is notable for producing only hydrogen gas and water as by-products. frontiersin.org Heterogeneous catalysis using α-MnO₂ has also been employed for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. nih.gov
Cobalt (Co)-Catalyzed Synthesis : Cobalt catalysts offer an economical and sustainable alternative for quinazoline synthesis. A ligand-free cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles proceeds under mild conditions to give quinazolines in high yields (up to 95%). mdpi.comnih.gov This method is valued for its simple operation and wide substrate compatibility. nih.gov
Iron (Fe)-Catalyzed Synthesis : Iron is another abundant and non-toxic metal used in quinazoline synthesis. An iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides has been developed, offering an atom-economical and environmentally benign route to quinazolines. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Quinazoline Analogues
| Catalyst/System | Reactants | Reaction Type | Yield (%) | Reference |
| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines, Aldehydes | Aerobic Oxidative Cyclization | 40-98% | mdpi.com |
| Mn(I) complex | 2-Aminobenzyl alcohol, Primary amides | Acceptorless Dehydrogenative Coupling | 58-81% | mdpi.comnih.gov |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative Cyclization | up to 95% | nih.gov |
| FeCl₂·4H₂O | (2-Aminophenyl)methanols, Benzamides | Acceptorless Dehydrogenative Coupling | N/A | researchgate.net |
| Nickel Catalyst | Isatoic anhydride, Isocyanides | Double-Annulation Cascade | 30-75% | mdpi.com |
Oxidative cyclization is a common and effective strategy for constructing the quinazoline nucleus. nih.gov These reactions typically involve the formation of a dihydroquinazoline intermediate, which is then oxidized to the aromatic quinazoline. Various oxidants and catalytic systems have been employed to achieve this transformation efficiently.
One of the most convenient methods involves the cyclization of o-anthranilamides with aldehydes, followed by oxidation. researchgate.net A copper-catalyzed one-pot, three-component aerobic oxidative cyclization has been reported for the synthesis of quinazolines from 2-aminophenylketones and methylazaarenes. mdpi.com In this method, CuCl₂ catalyzes the amination of C(sp³)-H bonds, leading to the quinazoline products in moderate to very good yields. mdpi.com
Metal-free oxidative cyclization offers a greener alternative. A method using potassium persulfate (K₂S₂O₈) has been developed for the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides. nih.gov This electrochemical protocol proceeds at room temperature without the need for a transition metal or a base, representing a green and practical approach to quinazolinone synthesis. nih.gov Similarly, powdered potassium permanganate (KMnO₄) in acetone (B3395972) has been used for the oxidative cyclization of 2-(o-arylidineaminophenyl)indole intermediates to afford indolo[1,2-c]quinazolines. nih.gov
Table 2: Selected Oxidative Cyclization Methods for Quinazoline Synthesis
| Catalyst/Oxidant | Reactants | Key Features | Reference |
| CuCl₂ / TBHP | 2-Aminoarylketones, Methylarenes | Dual oxidative benzylic C-H aminations | mdpi.com |
| K₂S₂O₈ | Primary alcohols, 2-Aminobenzamides | Electro-oxidative, transition-metal-free, base-free | nih.gov |
| KMnO₄ | 2-(o-arylidineaminophenyl)indoles | Metal-free, uses common oxidant | nih.gov |
| Laccase/DDQ / O₂ | 2-Aminobenzylamine, Aldehydes | Chemoenzymatic, aerobic, aqueous media | researchgate.net |
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. tandfonline.comsemanticscholar.org In the synthesis of quinazolines, this has led to the development of sustainable methods that employ alternative energy sources, avoid toxic solvents, and utilize recyclable catalysts. mdpi.comrsc.org
Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and lower energy consumption. frontiersin.orgnih.gov The application of MWI has been successfully extended to the synthesis of quinazoline and quinazolinone derivatives. benthamdirect.com
For example, a facile and green one-pot synthesis of quinazolinones was developed using microwave irradiation under solvent-free conditions. nih.gov The reaction between 2-aminobenzamide derivatives and various alcohols, catalyzed by commercially available copper iodide (CuI), afforded the desired products in moderate to high yields (up to 92%) in just 2 hours. nih.gov In contrast, the same reaction under conventional heating required 16 hours and resulted in a lower yield (55%). nih.gov The Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, has also been significantly improved by using MWI, which can reduce reaction times and increase yields. frontiersin.org
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating for Quinazoline Synthesis
| Reaction | Method | Time | Yield (%) | Reference |
| 2-Aminobenzamide + Benzyl (B1604629) alcohol (CuI catalyzed) | Microwave | 2 h | up to 92% | nih.gov |
| 2-Aminobenzamide + Benzyl alcohol (CuI catalyzed) | Oil Bath | 16 h | 55% | nih.gov |
| Niementowski Condensation | Microwave | 40 min | N/A | frontiersin.org |
| General Synthesis | Microwave | 10-20 min | 66-97% | researchgate.net |
| General Synthesis | Conventional | 3-6 h | 48-89% | researchgate.net |
Avoiding the use of volatile and toxic organic solvents is a key goal of green chemistry. tandfonline.com Several synthetic routes to quinazolines have been developed that operate under solvent-free conditions or in environmentally benign solvents like water or ethanol. tandfonline.comresearchgate.net
A titanium-catalyzed synthesis of quinazolines from o-aminobenzophenone, an aldehyde, and ammonium acetate proceeds at 120°C under solvent-free conditions. nih.gov This method is noted for its high reaction rates and the ease of handling the catalyst. nih.gov Similarly, a copper-catalyzed aerobic oxidative synthesis of quinazolinones was successfully performed under solvent-free microwave conditions. nih.gov The development of recyclable nano-catalysts, such as magnetic modified graphene oxide supported with copper, also enables efficient, three-component, one-pot synthesis of quinazolines under solvent-free conditions. nih.gov
The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. tandfonline.com An iodine-catalyzed oxidative cyclization of isatoic anhydride with aldehydes has been developed using water as the sole solvent under both conventional and microwave conditions. researchgate.net This sustainable protocol has a near-zero E-factor, highlighting its environmental benefits. researchgate.net
Table 4: Green and Sustainable Synthetic Routes to Quinazolines
| Catalyst/Promoter | Solvent | Key Green Feature(s) | Reference |
| TiO₂-[bip]-NH₂⁺HSO₄⁻ | Solvent-Free | Heterogeneous catalyst, solvent-free | nih.gov |
| CuI / Cs₂CO₃ | Solvent-Free | Microwave-assisted, solvent-free | nih.gov |
| Iodine | Water | Use of benign solvent (water) | researchgate.net |
| GO@Fe₃O₄@...-Cu(II) | Solvent-Free | Recyclable magnetic nano-catalyst | nih.gov |
| Curcumin-sensitized TiO₂ | N/A | Visible-light photocatalysis, renewable energy | mdpi.com |
Reactivity and Chemical Transformations of 6 Bromomethyl Quinazoline Derivatives
Nucleophilic Substitution Reactions at the Bromomethyl Center
The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is enhanced by the stability of the resulting carbocation intermediate, which is stabilized by resonance with the quinazoline (B50416) ring system. These reactions typically proceed via an SN2 or SN1 mechanism, depending on the nucleophile, solvent, and reaction conditions.
The reaction of 6-(bromomethyl)quinazoline with oxygen-based nucleophiles provides a direct route to the corresponding ethers and esters. Alcohols and phenols react, typically in the presence of a base, to displace the bromide and form an ether linkage. Similarly, carboxylate anions can be employed to synthesize quinazoline-containing esters. This type of transformation is fundamental in modifying the structure of lead compounds in medicinal chemistry. For example, the analogous 2-(chloromethyl)quinazoline (B1630927) derivatives are known to react with various nucleophiles, including alcohols, to form new derivatives. dntb.gov.uaresearchgate.net A notable application involves the alkylation of a hydroxyl group on a complex molecule, as seen in the synthesis of antifolates where 2-amino-6-(bromomethyl)-4-hydroxyquinazoline (B1497121) hydrobromide is used as an alkylating agent. organic-chemistry.org
Table 1: Examples of Displacement Reactions with Oxygen Nucleophiles This table is illustrative and based on established reactivity patterns of benzylic halides.
| Nucleophile (Reactant) | Reagent/Conditions | Product |
|---|---|---|
| Methanol | NaH, THF | 6-(Methoxymethyl)quinazoline |
| Phenol | K₂CO₃, Acetonitrile (B52724) | 6-(Phenoxymethyl)quinazoline |
| Acetic Acid | Et₃N, CH₂Cl₂ | (Quinazolin-6-yl)methyl acetate (B1210297) |
Nitrogen nucleophiles, such as primary and secondary amines, readily displace the bromide of the bromomethyl group to form the corresponding 6-(aminomethyl)quinazoline derivatives. These reactions are crucial for introducing nitrogen-containing functionalities, which are prevalent in biologically active molecules. The synthesis of complex antifolates has been achieved through the alkylation of secondary amines with 2-amino-6-(bromomethyl)-4-hydroxyquinazoline. organic-chemistry.org This reactivity pattern is well-established for halomethyl-substituted heterocycles, including the synthesis of (4-methylquinazolin-2-yl)methanamine (B1422310) from its chloromethyl precursor. nih.gov The reactions are typically carried out in a polar solvent, often with a non-nucleophilic base to neutralize the hydrobromic acid byproduct.
Table 2: Examples of Displacement Reactions with Nitrogen Nucleophiles This table includes representative and documented reactions.
| Nucleophile (Reactant) | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Propargylamine Derivative | Base | N-alkylated propargylamine | organic-chemistry.org |
| Piperidine | K₂CO₃, DMF | 6-(Piperidin-1-ylmethyl)quinazoline | N/A |
| Aniline (B41778) | Et₃N, THF | N-((Quinazolin-6-yl)methyl)aniline | N/A |
Thioethers are synthesized through the reaction of this compound with sulfur nucleophiles, most commonly thiols or thiophenols. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. The resulting thioether linkage is a key structural motif in various compounds. The synthesis of quinazoline thioether derivatives is a well-documented field, highlighting the importance of this functional group. d-nb.inforesearchgate.netnih.gov For instance, the reaction of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one with benzyl (B1604629) bromides yields the corresponding S-benzyl thioether derivatives, demonstrating the facility of this bond formation. acs.org
Table 3: Examples of Displacement Reactions with Sulfur Nucleophiles This table is illustrative and based on established reactivity patterns of benzylic halides.
| Nucleophile (Reactant) | Reagent/Conditions | Product |
|---|---|---|
| Ethanethiol | NaH, THF | 6-((Ethylthio)methyl)quinazoline |
| Thiophenol | K₂CO₃, DMF | 6-((Phenylthio)methyl)quinazoline |
| Sodium Sulfide | EtOH/H₂O | Bis((quinazolin-6-yl)methyl)sulfane |
The bromide of the this compound can be substituted by other halogens, such as iodide or chloride, through a halogen exchange reaction, commonly known as the Finkelstein reaction. Reacting this compound with an alkali metal iodide (e.g., NaI) in a solvent like acetone (B3395972) drives the equilibrium towards the formation of the more reactive 6-(iodomethyl)quinazoline. This intermediate can be more advantageous for subsequent nucleophilic substitution or coupling reactions. While direct examples for this compound are not extensively documented in the provided literature, halogen exchange is a standard transformation for benzylic and alkyl halides and has been noted in related heterocyclic systems. nih.govresearchgate.net
Table 4: Examples of Halogen Exchange Reactions This table is illustrative and based on the Finkelstein reaction principle.
| Halide Source | Reagent/Conditions | Product |
|---|---|---|
| Sodium Iodide | Acetone, Reflux | 6-(Iodomethyl)quinazoline |
| Potassium Chloride | Phase Transfer Catalyst, Toluene | 6-(Chloromethyl)quinazoline |
| Silver(I) Fluoride | Acetonitrile | 6-(Fluoromethyl)quinazoline |
Coupling and Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically involve an aryl or vinyl halide. In the context of quinazoline chemistry, these reactions are frequently employed using haloquinazolines (e.g., 6-bromoquinazoline (B49647) or 4-chloroquinazoline) where the halogen is directly attached to the aromatic ring.
The bromomethyl group of this compound is a benzylic halide. While highly reactive in nucleophilic substitutions, benzylic halides can also participate in certain palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids has been developed to form diarylmethane structures. This reaction involves the oxidative addition of the benzylic C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination. Although examples using this compound specifically are not prevalent, the methodology is established for other benzylic bromides. acs.org This approach allows for the direct formation of a C-C bond at the benzylic position, significantly expanding the synthetic utility of the this compound building block beyond simple nucleophilic displacements.
Table 5: Illustrative Palladium-Catalyzed Suzuki Coupling of a Benzylic Bromide
| Substrate 1 | Substrate 2 | Catalyst/Ligand | Base/Solvent | Product | Reference |
|---|---|---|---|---|---|
| Benzylic Bromide | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ / DMF | Diaryl Methane |
Copper-Catalyzed Transformations
Copper-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and cost-effective methods for bond formation. nih.govrsc.org While direct copper-catalyzed cross-coupling reactions involving the bromomethyl group of this compound are not extensively documented in the provided context, the broader field of copper-catalyzed modifications of quinazoline systems provides valuable insights into potential transformations.
Copper catalysts are well-known to facilitate a variety of coupling reactions, including C-N and C-O bond formation. nih.gov For instance, copper(I)-catalyzed cascade reactions have been developed for the efficient synthesis of quinazoline and quinazolinone derivatives from 2-halobenzaldehydes or related starting materials. rsc.orgrsc.org These methods often involve the formation of the quinazoline core through a series of copper-mediated steps. mdpi.com
Furthermore, copper-catalyzed reactions have been employed in the synthesis of fused quinazoline systems. For example, the synthesis of indole-fused quinazolinones has been achieved through a copper-catalyzed nucleophilic addition followed by a C-N coupling reaction under microwave irradiation. nih.gov This highlights the potential for using copper catalysts to mediate intramolecular cyclizations involving a suitably positioned nucleophile and the quinazoline ring.
In the context of this compound, one could envision copper-catalyzed cross-coupling reactions with various nucleophiles. Although not explicitly detailed for this specific substrate, the general principles of copper catalysis suggest that reactions with amines, phenols, thiols, and other nucleophiles could be feasible, leading to a diverse range of 6-substituted quinazoline derivatives. The choice of copper catalyst, ligands, base, and reaction conditions would be crucial for achieving high efficiency and selectivity in these transformations.
Other Metal-Mediated Coupling Processes
Beyond copper, other transition metals, particularly palladium, play a pivotal role in the functionalization of quinazoline derivatives. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds. nih.govmdpi.com These reactions typically involve the coupling of a halogenated quinazoline with an organoboron, organotin, or terminal alkyne reagent, respectively. While these reactions traditionally target aryl halides (C-Br or C-I) on the quinazoline ring, the reactivity of the bromomethyl group in similar metal-mediated processes is a topic of interest.
Although direct palladium-catalyzed cross-coupling of the bromomethyl group in this compound is not explicitly described, related transformations in similar heterocyclic systems suggest its potential. For instance, palladium-catalyzed tandem reactions have been utilized in the synthesis of tetrahydroquinoline derivatives. mdpi.com
Cyclization and Annulation Reactions Involving the Bromomethyl Group
The reactive nature of the bromomethyl group makes this compound an excellent precursor for the construction of fused heterocyclic systems through cyclization and annulation reactions. These transformations can proceed through either intramolecular or intermolecular pathways, leading to a variety of novel polycyclic structures.
Intramolecular Cyclization Pathways
Intramolecular cyclization of this compound derivatives that possess a suitably positioned nucleophile can lead to the formation of new rings fused to the quinazoline core. A general strategy involves the introduction of a nucleophilic group at a position that allows for a favorable ring-closing reaction with the bromomethyl moiety.
For example, the synthesis of 9,10-dimethoxybenzo mdpi.comchim.itoxepino[3,4-b]quinolin-13(6H)-one derivatives has been achieved through an intramolecular Friedel-Crafts acylation of 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids. scirp.orgscirp.org This transformation, while not directly involving a quinazoline, illustrates the principle of intramolecular cyclization to form a fused system. A similar strategy could be envisioned for this compound derivatives.
Formation of Fused Heterocyclic Systems
The bromomethyl group can act as an electrophilic partner in reactions designed to construct fused heterocyclic systems. This can be achieved through various synthetic strategies, including domino reactions and multicomponent reactions. mdpi.comnih.gov
For instance, the synthesis of fused quinazolinones has been reported through domino reactions involving aerobic benzylic oxidation and cyclization. chim.it While not starting from this compound, this demonstrates the potential for forming fused systems through manipulation of a benzylic position.
The reaction of 2-(bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, a related compound, can undergo cyclization reactions to form more complex heterocyclic structures. smolecule.com This highlights the utility of the bromomethyl group in building fused ring systems. The synthesis of various fused heterocycles, such as pyrano[3,2-c]quinolines and thienoquinolines, has been achieved through different catalytic methods, showcasing the versatility of quinoline-based starting materials in constructing polycyclic frameworks. tandfonline.com
Other Derivatization and Functionalization Strategies
The reactivity of the bromomethyl group in this compound extends beyond metal-catalyzed coupling and cyclization reactions. It serves as a versatile handle for a wide range of nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 6-position.
A common and straightforward derivatization is the conversion of the bromomethyl group to a hydroxymethyl group. This can be typically achieved by hydrolysis with a suitable base. The resulting 6-(hydroxymethyl)quinazoline can serve as a precursor for further transformations, such as oxidation to the corresponding aldehyde, quinazoline-6-carbaldehyde.
The bromomethyl group can also be readily displaced by a variety of nucleophiles. For example, reaction with amines would yield 6-(aminomethyl)quinazoline derivatives, while reaction with thiols would lead to 6-(thiomethyl)quinazoline analogs. These functionalizations are crucial for exploring structure-activity relationships in medicinal chemistry. evitachem.com
Furthermore, the bromomethyl group can be utilized in the synthesis of more complex side chains. For instance, it can react with the potassium salt of an organic compound to introduce a new substituent. researchgate.net The synthesis of various quinazolinone derivatives often involves the initial functionalization of a starting material, which can include the introduction of a bromomethyl group for subsequent reactions. google.comgoogle.com
Role As a Key Synthetic Intermediate in Complex Molecule Construction
Construction of Quinazoline-Based Polycycles and Macrocycles
The strategic placement of the bromomethyl group on the quinazoline (B50416) core makes 6-(bromomethyl)quinazoline an ideal precursor for the synthesis of larger, more complex ring systems. This includes both fused polycyclic structures and macrocyclic architectures, which are of significant interest in drug discovery and supramolecular chemistry.
The synthesis of fused heterocyclic systems often involves intramolecular cyclization reactions. bohrium.com In this context, the bromomethyl group of this compound can act as an electrophilic site, reacting with a nucleophile positioned elsewhere on a tethered side chain to forge a new ring. For instance, a molecule containing both a this compound unit and a distal amino or thiol group could undergo intramolecular cyclization to form a new five, six, or seven-membered ring fused to the quinazoline scaffold. While direct literature examples starting from this compound are not abundant, the principles of intramolecular cyclization are well-established in heterocyclic chemistry.
The construction of macrocycles presents a significant synthetic challenge due to entropic factors that favor intermolecular reactions over the desired intramolecular ring closure. However, macrocyclization strategies have been successfully applied to quinazoline-based scaffolds to enhance their biological properties. this compound can serve as a key building block in such endeavors. In a typical approach, the bromomethyl group can undergo a substitution reaction with a nucleophilic partner on a long, flexible chain, which is also attached to another position of the quinazoline ring or a separate molecule, leading to the formation of a large ring.
Table 1: Potential Reactions for Polycycle and Macrocycle Synthesis from this compound
| Reaction Type | Reactant(s) with this compound | Product Type | Potential Application |
| Intramolecular Alkylation | A quinazoline derivative with a nucleophilic side chain (e.g., amine, thiol) | Fused Polycyclic Quinazoline | Novel Heterocyclic Scaffolds |
| Intermolecular Dimerization | Reaction with a bifunctional linker (e.g., a diamine) | Macrocyclic Dimer | Host-Guest Chemistry |
| Ring-Closing Metathesis Precursor Synthesis | Reaction with an olefin-containing nucleophile | Diene Precursor | Complex Macrocycles |
Development of Functionalized Quinazoline Derivatives
The primary utility of this compound lies in its capacity to serve as a precursor for a vast array of 6-substituted quinazoline derivatives. The reactive C-Br bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at the 6-position. This functionalization is crucial for tuning the electronic, steric, and pharmacokinetic properties of the resulting molecules.
Common nucleophiles that can be readily coupled with this compound include amines, alcohols, thiols, and carbanions. These reactions are typically carried out under basic conditions to facilitate the displacement of the bromide ion. For instance, reaction with a primary or secondary amine yields the corresponding 6-(aminomethyl)quinazoline derivative. Similarly, reaction with an alcohol or thiol in the presence of a base affords the corresponding ether or thioether.
The introduction of these diverse functional groups is a key strategy in drug discovery programs. By systematically varying the substituent at the 6-position, chemists can optimize the binding affinity of a quinazoline-based drug candidate for its biological target, as well as improve its solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Table 2: Examples of Functionalized Quinazoline Derivatives from this compound
| Nucleophile | Functional Group Introduced | Resulting Compound Class |
| Primary/Secondary Amine | -CH2-NR1R2 | 6-(Aminomethyl)quinazoline |
| Alcohol/Phenol | -CH2-OR | 6-(Alkoxymethyl/Aryloxymethyl)quinazoline |
| Thiol/Thiophenol | -CH2-SR | 6-(Alkylthiomethyl/Arylthiomethyl)quinazoline |
| Cyanide | -CH2-CN | 6-(Cyanomethyl)quinazoline |
| Azide (B81097) | -CH2-N3 | 6-(Azidomethyl)quinazoline |
Preparation of Chemical Probes and Labeling Reagents
Chemical probes are essential tools for studying biological systems. They are small molecules that can be used to selectively interact with and report on the presence or activity of a specific biomolecule, such as a protein or an enzyme. This compound can be a valuable building block in the synthesis of such probes.
The quinazoline scaffold itself can serve as the recognition element of the probe, binding to the target of interest. The 6-(bromomethyl) group then provides a convenient attachment point for a reporter group, such as a fluorophore or a biotin tag. For example, a fluorescent dye containing a nucleophilic handle (e.g., an amine or a thiol) can be covalently attached to the 6-position of the quinazoline via a substitution reaction with the bromomethyl group. The resulting fluorescently labeled quinazoline can then be used to visualize the localization of its target within a cell or tissue using fluorescence microscopy.
In addition to fluorescent probes, this compound can be used to prepare other types of labeling reagents. For instance, it can be functionalized with a photoaffinity labeling group, which upon irradiation with UV light, will form a covalent bond with its target protein. This allows for the identification of the protein target of a bioactive quinazoline derivative.
Contributions to Diverse Chemical Scaffolds Beyond Initial Design
The versatility of this compound extends beyond its use in modifying the quinazoline scaffold itself. It can also serve as a versatile building block for the synthesis of entirely new and diverse chemical scaffolds, a concept often referred to as scaffold hopping in medicinal chemistry. semanticscholar.org
The bromomethyl group can be transformed into a variety of other functional groups, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the bromide can be displaced by a cyanide ion to introduce a nitrile group, which can be further elaborated into a variety of nitrogen-containing heterocycles. Alternatively, the bromomethyl group can be converted into a phosphonium salt, which can then be used in a Wittig reaction to form a carbon-carbon double bond, providing access to a wide range of olefin-containing quinazoline derivatives.
Furthermore, the quinazoline ring itself can be viewed as a rigid scaffold upon which to build more complex three-dimensional structures. By using the 6-(bromomethyl) group as a starting point for a series of reactions, it is possible to construct novel polycyclic and spirocyclic systems that incorporate the quinazoline moiety. This ability to generate structural diversity is of paramount importance in the search for new therapeutic agents with novel mechanisms of action. mdpi.com
Mechanistic Investigations into Reactions Involving 6 Bromomethyl Quinazoline
Elucidation of Reaction Pathways and Transition States
The reaction pathways for the derivatization of 6-(bromomethyl)quinazoline are primarily centered around the reactivity of the bromomethyl group. This functionality serves as a key electrophilic site, readily undergoing nucleophilic substitution reactions. For instance, the reaction of this compound with nucleophiles like aniline (B41778) proceeds via a substitution pathway where the aniline nitrogen attacks the benzylic carbon, displacing the bromide ion. googleapis.com
In the synthesis of more complex structures, such as quinazolinone derivatives, the reaction may involve multiple steps. For example, the synthesis of certain 2-substituted quinazolinones can proceed through the initial formation of an intermediate via the reaction of a substituted anthranilic acid, which is then cyclized. nih.gov The elucidation of these multi-step pathways often involves a combination of experimental techniques and computational modeling to identify the most energetically favorable routes and the structures of the transition states.
Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the thermodynamics of quinazoline (B50416) derivatives. nih.gov These studies can provide valuable information about the relative stability of reactants, intermediates, products, and transition states, thereby helping to elucidate the most probable reaction pathway. For example, DFT analysis has been used to compare the stability of different conformers and to understand the electronic properties that drive the reaction. nih.gov
Role of Catalysts, Ligands, and Additives in Reaction Selectivity and Efficiency
Catalysts, ligands, and additives play a pivotal role in directing the outcome and enhancing the efficiency of reactions involving this compound and related quinazoline syntheses. The choice of these components can significantly influence reaction rates, yields, and selectivity.
Catalysts: Transition metal catalysts are frequently employed in the synthesis of quinazoline derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce aryl groups at the 6-position of the quinazoline ring. mdpi.com In these reactions, catalysts like XPhos Pd G2 are utilized to facilitate the coupling between a boronic acid and the bromo-substituted quinazoline. nih.gov Copper catalysts, such as copper(II) acetate (B1210297), have been used in the synthesis of quinazolinones from substituted isatins and 2-bromopyridine (B144113) derivatives. nih.gov The mechanism of copper-catalyzed reactions can involve processes like SNAr substitution, reduction, cyclization, and oxidation. mdpi.com Ruthenium-based catalysts have also been investigated for C-N bond activation reactions in the synthesis of nitrogen heterocyclic products. marquette.edu
Ligands: Ligands are crucial in modulating the activity and selectivity of metal catalysts. In palladium-catalyzed reactions, ligands like phosphines (e.g., PPh3) are often used. nih.gov For certain copper-catalyzed reactions, 1,10-phenanthroline (B135089) has been employed as a ligand to facilitate the desired transformation. acs.org The nature of the ligand can influence the coordination environment of the metal center, thereby affecting its catalytic properties.
Additives: Bases and other additives are frequently required to promote the reactions. In the synthesis of quinazoline-4-one derivatives from 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one and alkyl halides, potassium carbonate (K2CO3) is used as a base. nih.gov Similarly, cesium carbonate (Cs2CO3) and potassium phosphate (B84403) (K3PO4) have been used in other synthetic protocols. nih.govacs.org In some cases, additives like potassium iodide (KI) are used to facilitate nucleophilic substitution reactions. nih.gov The choice of solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), can also significantly impact the reaction outcome. nih.govnih.gov
The following table summarizes the role of various catalysts, ligands, and additives in specific reactions involving quinazoline synthesis.
| Reaction Type | Catalyst | Ligand | Additive | Compound Class Synthesized |
| Suzuki-Miyaura Coupling | XPhos Pd G2 | XPhos | K₃PO₄ | 8-(o-tolyl)quinazoline derivatives |
| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ | PPh₃ | KOAc | Quinazolinone-coumarin-arylsulfonate conjugates |
| Alkylation | None | None | K₂CO₃ | Quinazoline-4-one derivatives |
| N-alkylation | Cu(OAc)₂·H₂O | 1,10-phenanthroline | K₃PO₄ | N-Alkyl benzimidazoquinazolinones |
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are essential for a complete understanding of the reaction mechanism. In reactions involving this compound, intermediates are often transient species that are not isolated but can be detected and characterized using various spectroscopic and analytical techniques.
In the synthesis of quinazolinone derivatives, stable intermediates are often prepared and characterized before proceeding to the next step. For example, in a multi-step synthesis, an intermediate such as 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can be synthesized and its structure confirmed using techniques like 1H-NMR, 13C-NMR, and mass spectrometry before it is used in the subsequent reaction. nih.gov Similarly, bromomethyl coumarin (B35378) intermediates have been prepared and purified via silica (B1680970) gel column chromatography. mdpi.com
In some cases, the formation of an intermediate is inferred from the reaction conditions and the final product. For instance, the reaction of 6-bromomethyl-4-(3'-methylanilino)quinazoline with aniline is heated to 80°C for 2 hours, suggesting the formation of a reactive intermediate that is then trapped by the nucleophile. googleapis.com The formation of a quinone methide species as a reactive intermediate has been proposed in the reductive alkylation of xanthine (B1682287) oxidase by certain imidazo[4,5-g]quinazoline derivatives. nih.gov This intermediate is generated upon reduction of the initial quinone, allowing for the elimination of a leaving group and subsequent alkylation of the enzyme's active site. nih.gov
The characterization of these intermediates relies on a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.
Mass Spectrometry (MS): Determines the molecular weight of the intermediate, confirming its elemental composition.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the intermediate.
Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are fundamental to understanding and optimizing reaction processes involving this compound and its derivatives.
Kinetic Studies: Kinetic measurements can reveal the order of a reaction with respect to each reactant and provide insights into the rate-determining step of the mechanism. For example, studies on the reaction of quinazolin-4-yltrimethylammonium chloride with hydroxide (B78521) ion have shown it to be significantly more reactive than 4-chloroquinazoline, providing a quantitative measure of the leaving group's effect on reactivity. rsc.org Hammett plots, which correlate reaction rates with substituent electronic effects, have been used to study the deaminative coupling reactions of primary amines catalyzed by ruthenium complexes. marquette.edu These studies can help to elucidate the nature of the transition state and the electronic demands of the reaction.
Thermodynamic Studies: Thermodynamic studies focus on the energy changes that occur during a reaction, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters determine the position of equilibrium and the spontaneity of a reaction. The solubility of quinazoline derivatives in various organic solvents has been studied at different temperatures, allowing for the calculation of thermodynamic parameters of dissolution. cibtech.org Computational methods like DFT can be used to calculate the thermodynamic stability of different isomers and conformers, which can be correlated with experimental findings. nih.gov For instance, DFT calculations have been used to determine that one derivative, compound 8a, was thermodynamically more stable than another, 8c. nih.gov
The following table presents a conceptual overview of the types of data obtained from kinetic and thermodynamic studies.
| Study Type | Parameters Measured/Calculated | Information Gained |
| Kinetic | Reaction rates, rate constants, reaction orders, activation energy | Elucidation of the rate-determining step, understanding of substituent effects on reactivity. |
| Thermodynamic | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) of reaction/dissolution | Determination of reaction spontaneity and equilibrium position, understanding of solubility behavior. |
These mechanistic investigations, encompassing the study of reaction pathways, the role of catalysts and additives, the identification of intermediates, and kinetic and thermodynamic analysis, are crucial for advancing the synthetic chemistry of this compound and for the rational design of new functional molecules.
Computational Chemistry Studies on 6 Bromomethyl Quinazoline Systems
Density Functional Theory (DFT) Applications for Reactivity and Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic structure and reactivity of molecules. Studies on quinazoline (B50416) systems, particularly those with halogen substitutions, have leveraged DFT to gain a deeper understanding of their chemical nature.
Research on 6-bromo quinazoline derivatives has utilized DFT calculations, commonly with the B3LYP functional and basis sets like 6-31+G(d,p) or 6-31G**, to perform geometry optimizations and analyze structural and electronic properties. researchgate.netacs.org These analyses provide crucial data on the molecule's stability and reactivity. For instance, DFT analysis was conducted on 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one to compare its thermodynamic stability against other derivatives. researchgate.net
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with smaller gaps suggesting higher reactivity and greater ease of intramolecular charge transfer. acs.org Computational studies on anti-Zika quinazoline compounds, including a bromo-substituted analogue, revealed small HOMO-LUMO energy gaps, indicating high chemical reactivity. acs.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) sites. This information is vital for predicting how the molecule will interact with other reagents. acs.orgresearchgate.net For related triazoloquinazolines, MEP maps have successfully identified the most positive and negative sites, correlating them with the molecule's reactive behavior. researchgate.net The combination of these theoretical calculations allows for a robust correlation between theoretical predictions and experimental observations, such as IR spectra. researchgate.netresearchgate.net
| Compound Type | DFT Method/Basis Set | Calculated Properties | Key Findings | Reference |
|---|---|---|---|---|
| 6-Bromo quinazoline derivatives | B3LYP/6–31+G(d,p) | Thermodynamic stability, IR spectrum | Provided insights into relative stability and corroborated experimental IR data. | researchgate.netresearchgate.net |
| Bromo-substituted anti-Zika quinazoline compound | B3LYP/6-31G** | Geometry, HOMO-LUMO gap, MEP | A small HOMO-LUMO gap suggested high chemical reactivity and ease of charge transfer. | acs.org |
| Triazolo[1,5-a]quinazolines | B3LYP/6-311++G(d,p) | Geometric features, Electronic descriptors, MEP | Calculated geometric and electronic properties were in good agreement with experimental X-ray and NMR data. | researchgate.net |
Molecular Dynamics (MD) Simulations of Chemical Interactions
Molecular Dynamics (MD) simulations offer a way to observe the physical movements and conformational changes of atoms and molecules over time. For quinazoline derivatives, MD simulations are primarily used to study their interactions with biological macromolecules, such as enzymes, which is crucial for drug design.
In studies involving 6-bromo quinazoline derivatives, MD simulations have been performed to assess their binding affinity and stability within the active sites of protein targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.netresearchgate.net A key metric in these simulations is the Root-Mean-Square Deviation (RMSD), which measures the average change in atomic positions from a reference structure over the course of the simulation. A stable RMSD value indicates that the ligand-protein complex has reached a stable conformation. researchgate.net
These simulations provide detailed insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, MD simulations of 6-bromo quinazoline derivatives docked into EGFR helped to confirm the stability of the binding mode predicted by molecular docking studies. researchgate.netresearchgate.net Similarly, a 200-nanosecond MD simulation was used to study the interactions of an anti-Zika quinazoline compound with its target enzyme, providing a theoretical basis for understanding its biological activity. acs.org
| Compound/System | Simulation Target | Simulation Duration | Key Findings | Reference |
|---|---|---|---|---|
| 6-Bromo quinazoline derivatives | EGFR and EGFR-mutated | Not specified | Assessed conformational stability (RMSD) and binding affinity; identified key hydrogen bonds. | researchgate.netresearchgate.net |
| Anti-Zika quinazoline compounds | Zika virus methyltransferase | 200 ns | Studied the stability and interaction of the docked complex. | acs.org |
| Quinazoline-2,4,6-triamine derivatives | EGFR-TK | Not specified | Investigated binding modes in the enzyme's active site. | rsc.org |
In Silico Modeling for Reaction Prediction and Optimization
Beyond studying static structures and dynamic interactions, computational chemistry offers powerful in silico models for predicting the course of chemical reactions and optimizing their conditions. These models can significantly accelerate the development of synthetic routes by reducing the need for extensive experimental screening.
One approach involves using DFT to map out entire reaction mechanisms. For instance, the cyclocondensation reaction to form the quinazoline core has been theoretically explored at the DFT level to understand the reaction pathway and activation energies, with results showing good agreement with experimental outcomes. researchgate.net Such studies can elucidate the favorability of different reaction pathways and the structure of transition states. acs.org
More recently, machine learning (ML) has emerged as a transformative tool for reaction prediction. Models based on graph neural networks (GNNs) and transformer architectures can learn from vast databases of known reactions to predict the outcomes of new ones. researchgate.netrsc.org These models can predict the major product of a reaction given the reactants and reagents with high accuracy. rsc.org Specifically for electrophilic aromatic substitution reactions like bromination, ML models have been developed to predict regioselectivity with high precision. rsc.org Such a model could be adapted to predict the reactivity of the 6-(bromomethyl)quinazoline scaffold in various substitution reactions.
These predictive models are also invaluable for reaction optimization. By computationally screening different solvents, catalysts, temperatures, and other parameters, researchers can identify the optimal conditions for maximizing yield and minimizing byproducts before ever stepping into the lab. numberanalytics.comnih.gov For example, computational models can help justify the choice of a specific base or solvent by predicting its effect on the reaction's energy profile, guiding the experimental setup toward the most promising conditions. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured chemical reactivity. This is distinct from the more common Quantitative Structure-Activity Relationship (QSAR) models, which correlate structure with biological activity. nih.gov
While numerous QSAR studies have been performed on quinazoline derivatives to predict properties like anticancer or antihypertensive activity, specific QSRR studies focusing on the chemical reactivity of this compound are not extensively documented in the reviewed literature. numberanalytics.comnih.gov
However, the framework for a QSRR study on this system is well-established. It would involve synthesizing a series of derivatives of this compound with systematic variations in their structure. The reactivity of each compound in a specific reaction (e.g., nucleophilic substitution at the bromomethyl group) would be measured experimentally to determine a rate constant or equilibrium constant.
Concurrently, a range of molecular descriptors for each derivative would be calculated using computational methods like DFT. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and topological indices. A statistical model would then be developed to find a mathematical equation linking the calculated descriptors to the experimentally observed reactivity. Such a QSRR model would be a powerful tool for predicting the reactivity of new, unsynthesized this compound derivatives, aiding in the design of molecules with tailored chemical properties.
Advanced Analytical and Spectroscopic Characterization of Bromomethyl Quinazoline Products
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-(bromomethyl)quinazoline and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. rsc.orgcu.edu.eg
In the ¹H NMR spectrum of a derivative, 6-(bromomethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, the bromomethyl protons (CH₂) typically appear as a characteristic singlet. rsc.org For instance, in this specific compound, the singlet for the CH₂ group is observed at approximately 4.56 ppm. rsc.org The aromatic protons of the quinazoline (B50416) ring system exhibit complex splitting patterns (multiplets, doublets, etc.) in the downfield region, generally between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern of the entire molecule. rsc.orgnih.gov
In ¹³C NMR spectroscopy, the carbon of the bromomethyl group (CH₂Br) in related structures is typically found in the range of 30-40 ppm. For example, in a series of 6-bromo quinazoline derivatives, the benzylic CH₂ group appeared at approximately 37 ppm. nih.gov The carbons of the quinazoline core resonate in the aromatic region, generally from 110 to 165 ppm. nih.gov The specific chemical shifts provide a carbon map of the molecule, confirming the connectivity and substitution.
Interactive Table: ¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |
|---|---|---|---|---|
| H-8 | 8.24 | d | 7.8 | 1H |
| H-5 | 7.63 | d | 1.5 | 1H |
| H-7 | 7.45 | dd | 7.8, 1.5 | 1H |
| -CH₂Br | 4.56 | s | - | 2H |
Data for 6-(bromomethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one in CDCl₃. rsc.org
Interactive Table: ¹³C NMR Data for a 6-Bromo quinazoline Derivative
| Carbon | Chemical Shift (δ ppm) |
|---|---|
| C=O | 160.55 |
| Quinazoline C | 157.51, 146.51, 135.41, 134.93, 133.42, 130.68, 129.81, 129.03, 121.35, 119.17 |
| Phenyl C | 137.83, 130.21, 129.77, 128.71, 127.99 |
| Benzylic CH₂ | 36.34 |
Data for a representative 6-bromo quinazoline derivative in CDCl₃. nih.gov
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound compounds. cu.edu.egresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula with a high degree of confidence. rsc.orgmdpi.comrsc.org
Electrospray ionization (ESI) is a soft ionization technique commonly used for these analyses, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. rsc.orgrsc.org For example, the ESI-HRMS of N-(1-azidopropyl)benzamide, a related compound, showed an [M+H]⁺ ion at m/z 205.1092, which corresponds to the calculated value of 205.1089 for C₁₀H₁₂N₄O. rsc.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds. The isotopic pattern observed for bromine-containing compounds (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. cu.edu.egresearchgate.net For quinazoline derivatives, the IR spectrum will show characteristic absorption bands. The C=N stretching vibration of the quinazoline ring system typically appears in the region of 1620-1550 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H bending vibrations give rise to signals in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration of the bromomethyl group is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. In a related compound, N-(azido(phenyl)methyl)benzamide, a strong absorption was noted at 2104.1 cm⁻¹, characteristic of the azide (B81097) group. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. ijprajournal.com Quinazoline derivatives, being aromatic systems, exhibit characteristic absorption bands in the UV region. researchgate.netresearchgate.net These absorptions are due to π → π* and n → π* electronic transitions. ethz.ch The UV-Vis spectra of quinazoline derivatives in a solvent like acetonitrile (B52724) typically show two main absorption bands. researchgate.net One band appears at a shorter wavelength (around 240–300 nm) and is attributed to the π → π* transition in the aromatic ring. researchgate.net A second, longer-wavelength band (around 310–425 nm) is assigned to the n → π* transition. researchgate.net The exact position and intensity of these bands can be influenced by the substituents on the quinazoline ring. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Purity and Isolation
Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound and its derivatives. umich.eduevitachem.comjsmcentral.org Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions, often using silica (B1680970) gel as the stationary phase and a mixture of solvents like petroleum ether and ethyl acetate (B1210297) as the mobile phase. rsc.org
For the isolation and purification of the final products, column chromatography is frequently employed. evitachem.comrsc.org This technique allows for the separation of the desired compound from byproducts and unreacted starting materials on a larger scale. High-performance liquid chromatography (HPLC) can be used for both analytical purity determination and preparative purification, offering higher resolution and efficiency. mdpi.comjsmcentral.org The purity of the final compounds intended for biological testing is often confirmed to be ≥95% by analytical HPLC. mdpi.com
Future Directions and Emerging Research Avenues
Exploiting Bromomethyl Quinazolines in Novel Reaction Methodologies
The bromomethyl group on the quinazoline (B50416) core is a powerful handle for chemical modification, making it an ideal substrate for exploring novel reaction methodologies. Future research is likely to focus on expanding the synthetic toolbox for this compound beyond traditional nucleophilic substitution reactions.
Recent advances in the functionalization of the quinazoline scaffold have highlighted the use of C-H activation, cross-coupling reactions, and photocatalysis. chim.it While many of these studies have focused on other positions of the quinazoline ring, the principles can be extended to derivatives of 6-(bromomethyl)quinazoline. For instance, the development of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, could allow for the direct introduction of diverse aryl, heteroaryl, and amino moieties at the bromomethyl position, creating vast libraries of new compounds. mdpi.com
Furthermore, the exploration of photoredox catalysis could unlock novel reaction pathways. The bromomethyl group can be a precursor to a radical species under photocatalytic conditions, enabling a range of C-C and C-heteroatom bond-forming reactions that are not accessible through traditional methods. This could lead to the synthesis of complex molecules with high degrees of structural diversity.
| Reaction Type | Potential Reagents/Catalysts | Potential Products |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters | 6-Arylmethyl-quinazolines |
| Buchwald-Hartwig Amination | Palladium or Copper catalyst, amines | 6-(Aminomethyl)-quinazolines |
| Photoredox Catalysis | Photoredox catalyst, various radical traps | Diverse C-C and C-heteroatom bond-containing quinazolines |
| Nucleophilic Substitution | Alcohols, thiols, azides | 6-(Alkoxymethyl)-, 6-(thiomethyl)-, and 6-(azidomethyl)-quinazolines |
Integration with Flow Chemistry and Automated Synthesis Platforms
The increasing demand for rapid synthesis and screening of compound libraries has spurred the adoption of flow chemistry and automated synthesis platforms in modern drug discovery and materials science. mdpi.comchim.ituc.pt this compound is an excellent candidate for integration into these high-throughput workflows.
Flow chemistry, which involves performing reactions in a continuous stream rather than a batch reactor, offers numerous advantages, including enhanced reaction control, improved safety, and facile scalability. mdpi.comchim.ituc.pt The high reactivity of the bromomethyl group can be effectively managed in a flow system, minimizing the formation of byproducts and allowing for precise control over reaction times and temperatures. mdpi.com This would be particularly beneficial for reactions that are exothermic or involve unstable intermediates. The use of flow chemistry can also facilitate multi-step syntheses in a "telescoped" manner, where the output of one reactor is directly fed into the next, streamlining the production of complex quinazoline derivatives. uc.pt
Automated synthesis platforms, often utilizing robotic systems and microplate formats, can be programmed to perform a large number of reactions in parallel. rsc.orgresearchgate.net By using this compound as a common starting material, these platforms can rapidly generate extensive libraries of derivatives by reacting it with a diverse set of nucleophiles or other reagents. rsc.org This high-throughput approach is invaluable for structure-activity relationship (SAR) studies, enabling the rapid identification of compounds with desired biological or material properties. nih.gov
Rational Design of Next-Generation Bromomethyl Quinazoline Derivatives
The development of future this compound derivatives will be heavily influenced by rational design principles, integrating computational chemistry with synthetic and biological studies. plos.orgresearchgate.netresearchgate.net This approach aims to create molecules with optimized properties for specific applications, such as enhanced potency and selectivity for a biological target or tailored photophysical properties for materials science.
Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict how modifications to the this compound scaffold will affect its interactions with a target protein or its material properties. plos.orgresearchgate.net For example, in drug discovery, these methods can guide the design of derivatives that fit more precisely into the active site of an enzyme or receptor, leading to improved efficacy. researchgate.netnih.gov The bromomethyl group serves as a key anchor point for introducing functionalities that can form specific interactions, such as hydrogen bonds or hydrophobic contacts, with the target. nih.gov
In the context of medicinal chemistry, the rational design of next-generation derivatives could focus on creating hybrid molecules that combine the quinazoline core with other pharmacophores to achieve synergistic effects or to target multiple biological pathways simultaneously. nih.gov This strategy has shown promise in overcoming drug resistance and improving therapeutic outcomes. nih.gov
| Design Strategy | Computational Tool | Desired Outcome |
| Structure-Based Drug Design | Molecular Docking | Enhanced binding affinity and selectivity to a biological target. researchgate.net |
| Ligand-Based Drug Design | QSAR, Pharmacophore Modeling | Prediction of biological activity and optimization of physicochemical properties. plos.org |
| Hybrid Molecule Design | Molecular Hybridization | Combination of two or more pharmacophores for synergistic effects. nih.gov |
| Materials Design | DFT Calculations | Prediction and tuning of electronic and optical properties. researchgate.net |
Cross-Disciplinary Research with Materials Science and Supramolecular Chemistry
The unique electronic and structural features of the quinazoline ring make it an attractive scaffold for applications beyond medicine, particularly in materials science and supramolecular chemistry. researchgate.net The this compound derivative provides a reactive handle to incorporate this heterocycle into larger, functional systems.
In materials science, quinazoline derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.net The ability to functionalize the 6-(bromomethyl) position allows for the tuning of the compound's photophysical properties, such as its absorption and emission wavelengths. By attaching different chromophores or electron-donating/withdrawing groups, it may be possible to create novel materials with tailored optical and electronic characteristics. researchgate.net Quinazoline-based compounds have also been investigated as fluorescent sensors for metal ions, and the bromomethyl group could be used to anchor these sensors to surfaces or incorporate them into polymer matrices. rsc.orgrsc.org
In supramolecular chemistry, the quinazoline core can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, to form well-defined, self-assembled structures. nih.govrsc.orgnih.gov The bromomethyl group can be used to introduce specific recognition motifs or to covalently link quinazoline units into larger supramolecular architectures. researchgate.net This could lead to the development of novel gels, liquid crystals, and other functional materials with applications in areas such as drug delivery and catalysis.
Q & A
Q. What are the common synthetic routes for preparing 6-(Bromomethyl)quinazoline, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via multi-step protocols involving cyclization and substitution reactions. For example, quinazoline derivatives can be synthesized starting from nitrile precursors through sequential etherification, nitration, reduction, formamidine formation, cyclization, and bromomethylation . Key variables affecting yield include reaction temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF for nucleophilic substitution), and stoichiometry of brominating agents (e.g., NBS or PBr₃). Optimizing these parameters can improve purity (>95%) and reduce side products like di-substituted byproducts .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Structural validation employs spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 4.5–5.0 ppm (bromomethyl -CH₂Br) and aromatic proton signals between δ 7.0–9.0 ppm confirm the quinazoline core .
- HRMS : Exact mass matching the molecular formula (e.g., C₁₀H₈BrN₂ requires m/z 243.9854) ensures purity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within 0.3% of theoretical values validate stoichiometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the bromomethyl group .
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H314). Neutralize waste with 10% sodium bicarbonate before disposal .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated intermediates .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions in NMR data may arise from solvent effects or tautomerism. For example, DMSO-d₆ can cause peak broadening due to hydrogen bonding. To resolve this:
- Compare spectra across solvents (CDCl₃ vs. DMSO-d₆).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Cross-validate with computational modeling (DFT for expected chemical shifts) .
Q. What strategies optimize the functionalization of this compound for pharmacological applications?
- Methodological Answer : The bromomethyl group enables diverse modifications:
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 6-position using Pd catalysts (e.g., Pd(PPh₃)₄) for PI3Kα inhibitors .
- Nucleophilic Substitution : Replace Br with amines (e.g., morpholine) to enhance solubility and bioavailability .
- Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for targeted drug delivery .
Q. How do researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays :
- MTT/Proliferation Assays : Test IC₅₀ values against cancer cell lines (e.g., HCC827 lung cancer) .
- Kinase Inhibition : Measure PI3Kα activity via ELISA or fluorescence polarization .
- Mechanistic Studies :
- Flow Cytometry : Assess apoptosis (Annexin V staining) and cell cycle arrest (propidium iodide) .
- Western Blotting : Quantify phosphorylation of downstream targets like AKT .
Q. What experimental designs address low yields in bromomethylation reactions?
- Methodological Answer : Low yields often stem from competing elimination or oxidation. Mitigation strategies include:
- Radical Bromination : Use NBS/AIBN under UV light to minimize side reactions .
- Protecting Groups : Temporarily block reactive sites (e.g., NH₂ with Boc) before bromomethylation .
- Catalytic Systems : Employ ZnBr₂ or FeCl₃ to enhance electrophilic substitution efficiency .
Data Analysis and Interpretation
Q. How are structure-activity relationships (SAR) analyzed for this compound derivatives?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical moieties (e.g., quinazoline core, imidazo[1,2-a]pyridine) using docking studies (AutoDock Vina) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .
- In Silico Screening : Predict ADMET properties (SwissADME) to prioritize compounds with favorable pharmacokinetics .
Q. What methods resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Bioavailability Studies : Measure plasma concentration via LC-MS to assess absorption issues .
- Metabolite Profiling : Identify inactive/degraded products using HPLC-MS .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance stability .
Synthesis and Application Challenges
Q. How can regioselectivity be controlled during quinazoline functionalization?
- Methodological Answer :
- Directing Groups : Install electron-withdrawing groups (e.g., -NO₂) at specific positions to guide bromomethylation .
- Metal Catalysis : Use Pd-catalyzed C-H activation for selective C6 modification .
- Microwave-Assisted Synthesis : Shorten reaction times to reduce isomer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
